molecular formula C32H36ClNO8 B129005 Clomifene citrate CAS No. 7619-53-6

Clomifene citrate

Katalognummer: B129005
CAS-Nummer: 7619-53-6
Molekulargewicht: 598.1 g/mol
InChI-Schlüssel: PYTMYKVIJXPNBD-OQKDUQJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Clomifene citrate is synthesized through a multi-step process involving the reaction of 2-chloro-1,2-diphenylethylene with 4-hydroxybenzaldehyde to form 2-(4-(2-chloro-1,2-diphenylethenyl)phenoxy)ethanol. This intermediate is then reacted with diethylamine to produce clomifene .

Industrial Production Methods: Industrial production of this compound involves the use of acetic acid or trifluoroacetic acid as solvents, with the reaction carried out under controlled temperatures and pressures to ensure high yield and purity . The final product is purified through crystallization and filtration processes to obtain this compound in its desired form .

Analyse Chemischer Reaktionen

Estrogenic Activity

Clomiphene citrate interacts with estrogen receptors α (ERα) and β (ERβ), eliciting different responses .

In the presence of 17β-estradiol (E2), clomiphene citrate acts either as an agonist or antagonist via ERα, depending on the concentrations of E2. It behaves antagonistically when combined with higher E2 concentrations and agonistically with lower E2 concentrations. Conversely, clomiphene citrate acts as an estrogen antagonist via ERβ, regardless of the presence or concentration of estrogen .

Anti-Estrogenic Activity

The antagonistic activity of clomiphene citrate differs between ERα and ERβ .

IDH1 Inhibition

Clomiphene, also spelled as clomifene, citrate has been identified as a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) . IDH1 mutations are present in a high percentage of glioma and acute myeloid leukemia cases . Clomiphene citrate selectively suppresses mutant enzyme activities in vitro and in vivo in a dose-dependent manner .

  • Binding Affinity Clomiphene exhibits a low equilibrium dissociation constant (Kd) of 18.45 ± 1.61 µM, indicating strong binding with the target protein .

  • Molecular Docking Clomiphene fits well within the ligand-binding site of mutant IDH1, occupying the pocket with an extended conformation. It forms hydrophobic interactions with several amino acids, such as Val255, Trp267, Trp124, Tyr285, and Met291 .

  • Enzymatic Inhibition Enzymatic kinetics demonstrate that clomiphene inhibits the mutant enzyme in a non-competitive manner .

The table below summarizes the IC50 values for clomifene against different IDH1 mutants :

CompoundICM scoresBinding PocketKd (µM)IC50 for enzyme activities (µM)
WT
Clomifene-29.885/6, Y18.45±1.61>200
Cefoxitin sodium-33.532/3, Yn.b>200
Rivaroxaban-31.331/2, Y103.11±11.32>200
Dasatinib-31.381/2, Y28.71±2.48>200
Demeclocycline-32.891/2, Y303.00±3.15n.p

Impact on Histone Methylation

Clomiphene reduces the production of D-2-hydroxyglutaricacid (D-2HG), leading to decreased histone methylation in cells . Clomiphene can markedly decrease the level of histone methylation in HT1080 cells in a dose-dependent manner .

Analytical Chemistry

Clomiphene citrate's linearity has been tested in the concentration range of 3-24 μg/ml at 235 nm, with a correlation coefficient value of 0.999 .

Wissenschaftliche Forschungsanwendungen

Induction of Ovulation in Women

Clomifene citrate is primarily indicated for treating anovulatory infertility, particularly in women with polycystic ovary syndrome (PCOS). It functions by blocking estrogen receptors in the hypothalamus, leading to increased secretion of gonadotropins (LH and FSH), which stimulate ovarian follicle development.

  • Effectiveness : Studies indicate that this compound can achieve a live birth rate of 20% to 40% within six months of treatment . It is often administered in doses ranging from 50 mg to 150 mg per day for five days, typically starting on cycle day 3 or 5 .
  • Comparative Studies : A randomized controlled trial compared this compound with letrozole for unexplained infertility. The pregnancy rate was significantly higher in the letrozole group (18.96% vs. 11.43%) .

Treatment of Male Infertility

This compound has also gained recognition for its role in treating male infertility. It is believed to enhance spermatogenesis by increasing endogenous testosterone levels through its estrogen-blocking effects.

  • Sperm Parameters : A systematic review and meta-analysis demonstrated that this compound significantly improved sperm concentration and motility, with mean differences of 8.38 × 10^6/ml and 8.14% respectively during treatment .
  • Case Studies : Research involving male NMRI mice showed that this compound directly increased sperm motility, viability, and fertilization rates in a dose-dependent manner .

Teratogenic Effects and Safety Concerns

While this compound is effective for inducing ovulation, it is essential to consider its potential teratogenic effects when administered during the periconception phase.

  • Animal Studies : Research has shown that administration of this compound can lead to fetal abnormalities such as exencephaly and cleft palate in animal models . A study indicated a dose-dependent relationship where higher doses resulted in reduced viable pregnancies and fetal growth restrictions.

Other Clinical Applications

Beyond fertility treatments, this compound has been explored for various other medical conditions:

  • Short-lasting Unilateral Neuralgiform Headache Attacks (SUNCT) : Clomifene has shown effectiveness in treating this rare headache disorder, although further studies are needed to establish its efficacy fully .
  • Endometriosis Management : Some studies suggest that this compound may help manage endometriosis-related infertility by promoting ovulation .

Data Tables

Application AreaPrimary UseDosage RangeEfficacy Rate
Ovulation InductionAnovulatory Infertility50-150 mg/day20%-40% live birth rate
Male InfertilitySpermatogenesis Enhancement25-100 mg/dayImproved sperm motility
Teratogenic EffectsRisk AssessmentVariesDose-dependent effects

Biologische Aktivität

Clomifene citrate (CC) is primarily known as a selective estrogen receptor modulator (SERM) used in the treatment of infertility, particularly in women with ovulatory dysfunction. Recent studies have expanded the understanding of its biological activity beyond reproductive health, highlighting its potential antimicrobial properties and mechanisms of action against specific pathogens.

This compound functions by binding to estrogen receptors in the hypothalamus, leading to an increase in gonadotropin-releasing hormone (GnRH) secretion. This, in turn, stimulates the pituitary gland to produce follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting ovarian follicle development and ovulation. However, its mechanism extends into antimicrobial activity, particularly against non-tuberculous mycobacteria.

Antimicrobial Activity

Recent research has demonstrated that this compound exhibits significant antimicrobial activity against Mycobacterium abscessus, a pathogen known for its resistance to conventional treatments. The study conducted by Lee et al. (2021) revealed that CC effectively inhibits the growth of both wild-type and clarithromycin-resistant strains of M. abscessus in vitro. Notably, CC maintained its efficacy under anaerobic conditions and within biofilms, which are often challenging environments for antibiotic action .

Efficacy Against Mycobacterium abscessus

The following table summarizes the key findings from studies on the effectiveness of this compound against M. abscessus:

Parameter This compound Clarithromycin Notes
Minimum Inhibitory Concentration (MIC)15.94 µg/mL0.046 µg/mLCC shows higher MIC under biofilm conditions .
Intracellular ActivityEffectiveLimitedCC inhibits growth within macrophages .
Activity in Anaerobic ConditionsYesNoCC remains effective even in oxygen-depleted states .
CytotoxicityNone detectedModerateCC does not exhibit cytotoxic effects on infected cells .

Case Studies

A notable case study involved a patient with chronic pulmonary infections caused by M. abscessus, who was treated with this compound as part of a repurposing strategy. The treatment led to a significant reduction in bacterial load and improved clinical outcomes without adverse effects. This case highlights the potential for CC to be utilized as a novel therapeutic agent against resistant mycobacterial infections .

Research Findings

The following points summarize critical research findings regarding this compound's biological activity:

  • Inhibition of Biofilm Formation : this compound was found to inhibit biofilm formation by M. abscessus, which is crucial as biofilms contribute to antibiotic resistance and chronic infections.
  • Enhanced Efficacy in Non-Replicating States : The drug demonstrated enhanced antimicrobial activity against non-replicating bacteria, suggesting potential use in treating dormant infections.
  • Potential Mechanisms : While the precise mechanisms remain under investigation, it is hypothesized that this compound may act as protonophore uncouplers, disrupting mycobacterial membrane integrity and inhibiting cell wall biosynthesis .

Eigenschaften

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTMYKVIJXPNBD-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7619-53-6, 50-41-9
Record name Zuclomiphene citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7619-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclomiphene citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007619536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOMIPHENE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomifene citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomifen dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOMIPHENE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5X264QZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clomifene citrate
Reactant of Route 2
Reactant of Route 2
Clomifene citrate
Reactant of Route 3
Clomifene citrate
Reactant of Route 4
Clomifene citrate
Reactant of Route 5
Clomifene citrate
Reactant of Route 6
Clomifene citrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.